4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride
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Overview
Description
4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a but-2-enyl chain, which is further substituted with an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride typically involves a multi-step process:
Formation of the but-2-enyl chain: This step involves the reaction of a suitable starting material, such as 2-ethoxyphenol, with an appropriate alkylating agent to form the ethoxyphenoxy but-2-enyl intermediate.
Attachment of the morpholine ring: The intermediate is then reacted with morpholine under specific conditions to form the desired morpholine derivative.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the morpholine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-ethoxyphenoxy)ethyl]morpholine hydrochloride
- 4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine
Uniqueness
4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride is unique due to its specific structural features, such as the presence of the but-2-enyl chain and the ethoxyphenoxy group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-15-7-3-4-8-16(15)20-12-6-5-9-17-10-13-18-14-11-17;/h3-8H,2,9-14H2,1H3;1H/b6-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNAHUWEGPNIDW-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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